molecular formula C8H12N2O2S B13256343 2-[(Methylamino)methyl]benzene-1-sulfonamide

2-[(Methylamino)methyl]benzene-1-sulfonamide

Cat. No.: B13256343
M. Wt: 200.26 g/mol
InChI Key: JWXBKMGJKMEVCQ-UHFFFAOYSA-N
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Description

2-[(Methylamino)methyl]benzene-1-sulfonamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is a white crystalline powder that is soluble in water and has a melting point of 109-110°C.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Methylamino)methyl]benzene-1-sulfonamide typically involves the reaction of benzene-1-sulfonyl chloride with methylamine. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C6H5SO2Cl+CH3NH2C6H4SO2NHCH3+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_6\text{H}_4\text{SO}_2\text{NHCH}_3 + \text{HCl} C6​H5​SO2​Cl+CH3​NH2​→C6​H4​SO2​NHCH3​+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Methylamino)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Methylamino)methyl]benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antibacterial and anti-inflammatory properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-[(Methylamino)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various therapeutic effects, such as antibacterial activity by inhibiting bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.

    Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.

Uniqueness

2-[(Methylamino)methyl]benzene-1-sulfonamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other sulfonamides. This structural uniqueness contributes to its diverse range of applications and potential therapeutic effects .

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-(methylaminomethyl)benzenesulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-10-6-7-4-2-3-5-8(7)13(9,11)12/h2-5,10H,6H2,1H3,(H2,9,11,12)

InChI Key

JWXBKMGJKMEVCQ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=CC=C1S(=O)(=O)N

Origin of Product

United States

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